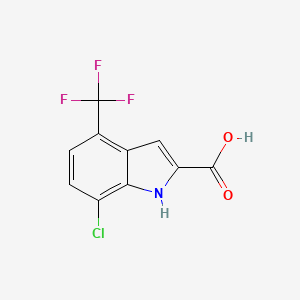

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKFHSKFIOVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629557 | |

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883523-01-1 | |

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indole derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require the use of a solvent like acetonitrile and a catalyst such as copper(I) bromide (CuBr).

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation to introduce the chloro group, followed by trifluoromethylation and carboxylation reactions. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for achieving high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed:

Oxidation: Indole N-oxides.

Reduction: Indole alcohols or aldehydes.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of materials with specialized properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid with structurally related indole derivatives:

Key Observations:

Substituent Positioning: The trifluoromethyl group at position 4 (target compound) may sterically hinder interactions compared to its position at 7 (e.g., methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate). This could affect binding affinity in biological targets .

Functional Group Impact: Carboxylic acid at position 2 (target compound) improves water solubility compared to ester derivatives (e.g., methyl esters in and ). However, esters are preferred in prodrug formulations for enhanced bioavailability .

Biological Activity

Overview

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. The structural features, including the chloro and trifluoromethyl substituents, enhance its chemical stability and biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. Comparative studies demonstrate its efficacy against standard antibiotics, suggesting potential for development as an antimicrobial agent.

Antiviral Activity

The compound has also shown promising antiviral properties. In vitro studies indicate that it inhibits viral replication in specific cell lines, suggesting mechanisms that may involve interference with viral entry or replication processes. This activity is particularly relevant in the context of emerging viral infections.

Anticancer Effects

One of the most notable aspects of this compound is its anticancer potential. Various studies have reported that this compound induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells, which is a crucial characteristic for anticancer drugs .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.

- Covalent Interactions : The carboxylic acid group can form covalent bonds with nucleophiles in biological systems, modulating the function of target proteins.

- Enzyme Inhibition : Studies suggest that it may inhibit key enzymes involved in cancer metabolism and inflammation, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.3 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Caspase activation |

Comparative Efficacy

In comparison to other known anticancer agents, the compound shows competitive IC50 values, indicating its potential as a lead compound for further development.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes classical acid-catalyzed esterification and base-mediated hydrolysis. In one protocol, the ethyl ester derivative (CID 50998255) was hydrolyzed to the free acid using 1 M lithium hydroxide in ethanol/water at ambient temperature (18 h), followed by acidification with HCl to yield 89.7 g of product (purity ≥96%) . Reverse reactions (e.g., re-esterification) are achievable using alcohols under acidic conditions.

| Reaction Type | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Hydrolysis | LiOH, EtOH/H₂O, RT | 92% | Rapid deprotection without side reactions |

| Esterification | H₂SO₄, ethanol | 85-90% | Requires catalytic acid and reflux |

Amide Coupling

The carboxylic acid participates in HATU/HOAT-mediated amide bond formation with amines. For example:

- Reaction with N-methylpiperazine in DMF using HATU (0.259 g), HOAT (0.093 g), and N,N-diisopropylethylamine (0.158 mL) produced substituted amides (18 h, RT) .

- This method is broadly applicable to aryl/alkyl amines, with yields ranging from 60–85% depending on steric/electronic effects .

Electrophilic Substitution at the Indole Core

The indole ring’s C-3 and C-5 positions are susceptible to electrophilic attack due to electron-donating effects of the trifluoromethyl and chloro groups:

- Chlorination : Treatment with SOCl₂/DMSO induces cyclization/chlorination at C-3 .

- Nitration : Limited data exists, but analogous indoles undergo nitration at C-5 under mixed acid conditions.

Decarboxylation

Thermal or oxidative decarboxylation removes the COOH group:

- Heating above 200°C in quinoline with Cu powder yields 7-chloro-4-(trifluoromethyl)-1H-indole .

- Yields are moderate (50–70%) due to competing decomposition .

Cross-Coupling Reactions

The chloro substituent enables Pd-catalyzed couplings :

- Suzuki-Miyaura reactions with aryl boronic acids proceed at C-7 (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .

- Buchwald-Hartwig amination with amines occurs at C-4 if the trifluoromethyl group is displaced .

Biological Derivatization

In pharmacological studies, the acid has been converted to:

- Hydrazides : Reacted with hydrazine for oxadiazole ring formation (antimicrobial applications) .

- Prodrug esters : Ethyl/methyl esters show improved bioavailability in in vivo BPH models .

Key Reactivity Trends

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid, and what are the critical reaction parameters?

- Methodological Answer : A practical synthesis involves regioselective functionalization of the indole core. For example, modified Reissert indole synthesis can be applied, starting with halogenation (e.g., iodination) of a nitro-substituted toluene derivative, followed by cyclization to form the indole ring. The trifluoromethyl group is typically introduced via electrophilic substitution or coupling reactions (e.g., using CF₃-containing reagents under palladium catalysis). Key parameters include temperature control (<100°C to avoid decomposition) and stoichiometric ratios of halogenating agents to ensure regioselectivity .

- Table: Synthetic Methods

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Use recrystallization (solvent: ethyl acetate/hexane) or column chromatography (stationary phase: silica gel; eluent: dichloromethane/methanol gradient).

- Characterization :

- HPLC : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA).

- NMR : ¹H NMR (DMSO-d₆) identifies Cl and CF₃ substituents (δ 7.5–8.5 ppm for aromatic protons; δ 120–125 ppm for CF₃ in ¹³C NMR).

- FTIR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹; C=O ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Q. What are the known physicochemical properties of this compound, and how can researchers address data gaps?

- Methodological Answer : Limited experimental data exist for this compound. Predicted properties (e.g., boiling point: ~1088°C; logP: ~3.2) can be modeled via software like ACD/Labs. Experimental validation is critical:

- Melting Point : Use differential scanning calorimetry (DSC).

- Solubility : Perform shake-flask assays in buffers (pH 1–7.4) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity and stability of the indole core?

- Methodological Answer : The CF₃ group deactivates the indole ring, reducing electrophilic substitution at the 4-position. This stabilizes the compound against oxidative degradation but complicates further functionalization. Stability studies (e.g., under UV light or acidic conditions) should monitor decomposition via HPLC-MS. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage .

Q. What strategies can resolve contradictions in reported synthetic yields or reaction pathways?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in carboxyl groups) to track reaction pathways.

- Cross-Validation : Compare results with alternative methods (e.g., microwave-assisted synthesis vs. traditional reflux) .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Model interactions with target proteins (e.g., NMDA receptors, given structural similarity to known antagonists).

- QSAR : Correlate electronic descriptors (HOMO/LUMO energies) with activity data from analogs.

- MD Simulations : Assess binding stability over 100-ns trajectories .

Data Gaps and Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.